molecular formula C10H11ClO3 B14737356 4-Chlorophenyl propan-2-yl carbonate CAS No. 5335-19-3

4-Chlorophenyl propan-2-yl carbonate

Cat. No.: B14737356
CAS No.: 5335-19-3
M. Wt: 214.64 g/mol
InChI Key: KXPARZVMMVYOJN-UHFFFAOYSA-N
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Description

4-Chlorophenyl propan-2-yl carbonate is an organic compound characterized by the presence of a chlorophenyl group attached to a propan-2-yl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl propan-2-yl carbonate typically involves the reaction of 4-chlorophenol with propan-2-yl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Chlorophenol+Propan-2-yl chloroformate4-Chlorophenyl propan-2-yl carbonate+HCl\text{4-Chlorophenol} + \text{Propan-2-yl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-Chlorophenol+Propan-2-yl chloroformate→4-Chlorophenyl propan-2-yl carbonate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl propan-2-yl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 4-chlorophenol and propan-2-ol.

    Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamates or carbonates, respectively.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous sodium hydroxide.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products:

    Hydrolysis: 4-Chlorophenol and propan-2-ol.

    Substitution: Corresponding carbamates or carbonates.

Scientific Research Applications

4-Chlorophenyl propan-2-yl carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be employed in the modification of biomolecules for research purposes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl propan-2-yl carbonate involves its reactivity with nucleophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

  • 4-Chlorophenyl methyl carbonate
  • 4-Chlorophenyl ethyl carbonate
  • 4-Chlorophenyl butyl carbonate

Comparison: 4-Chlorophenyl propan-2-yl carbonate is unique due to its specific propan-2-yl group, which imparts distinct physical and chemical properties compared to its analogs. The choice of carbonate group can influence the reactivity, solubility, and stability of the compound, making this compound suitable for specific applications where these properties are desired.

Properties

CAS No.

5335-19-3

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

(4-chlorophenyl) propan-2-yl carbonate

InChI

InChI=1S/C10H11ClO3/c1-7(2)13-10(12)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3

InChI Key

KXPARZVMMVYOJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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